molecular formula C29H42N2O9 B8100900 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin

18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin

Cat. No.: B8100900
M. Wt: 562.7 g/mol
InChI Key: QCXSABHHRSWSID-KXYBGFONSA-N
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Description

18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin: is a complex chemical compound belonging to the ansamycin family of antibiotics. This compound is structurally similar to geldanamycin, a well-known antibiotic and antitumor agent. The unique structural features of this compound contribute to its distinct biological and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin typically involves multiple steps, starting from simpler precursor molecules. The process may include:

  • Fermentation: : The initial step often involves the fermentation of Streptomyces bacteria, which naturally produce geldanamycin.

  • Chemical Modifications: : Subsequent chemical reactions are employed to modify the structure of geldanamycin to achieve the desired compound. This may involve oxidation, reduction, and demethylation reactions.

  • Purification: : The final product is purified through various techniques such as chromatography to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves scaling up the fermentation and chemical modification processes. Large-scale bioreactors are used for fermentation, and advanced chemical synthesis techniques are employed to ensure high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to their oxidized forms.

  • Reduction: : Reduction of specific functional groups to achieve the desired structure.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

  • Biology: : Investigated for its potential antibacterial and antifungal properties.

  • Medicine: : Studied for its antitumor and anti-inflammatory effects.

  • Industry: : Employed in the development of new antibiotics and therapeutic agents.

Mechanism of Action

The mechanism by which 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin exerts its effects involves binding to specific molecular targets. It interacts with heat shock proteins, particularly Hsp90, which play a crucial role in protein folding and stability. By inhibiting Hsp90, the compound disrupts the function of various client proteins involved in cell growth and survival, leading to its antitumor and anti-inflammatory effects.

Comparison with Similar Compounds

This compound is compared with other similar compounds, such as:

  • Geldanamycin: : The parent compound from which it is derived.

  • 17-Demethoxy-18,21-dideoxo-18,21-dihydroxy-geldanamycin: : A closely related analog with slight structural differences.

  • TAN 420E: : Another derivative with similar biological activity.

The uniqueness of 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin lies in its specific structural modifications, which enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9-,17-11-/t16-,18-,22-,23-,24+,26+,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXSABHHRSWSID-KXYBGFONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)/C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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